4-Bromo-5-chlorofuran-2-carbonitrile
Description
4-Bromo-5-chlorofuran-2-carbonitrile is a halogenated furan derivative with a nitrile functional group. Its molecular formula is C₅HBrClNO, featuring a furan ring substituted with bromine (position 4), chlorine (position 5), and a nitrile group (position 2).
Properties
Molecular Formula |
C5HBrClNO |
|---|---|
Molecular Weight |
206.42 g/mol |
IUPAC Name |
4-bromo-5-chlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNO/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
WPEOMSCQIBUTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-5-chlorofuran-2-carbonitrile involves the halogenation of furan derivatives. One common method includes the bromination and chlorination of furan-2-carbonitrile under controlled conditions. The reaction typically involves the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Bromo-5-chlorofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-chlorofuran-2-carbonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence includes several halogenated aromatic compounds, though none directly analogous to 4-Bromo-5-chlorofuran-2-carbonitrile. Below is a comparison framework based on structural analogs from the provided sources:
Table 1: Structural and Functional Group Comparison
Key Observations:
Reactivity Differences: Nitrile Group: Compounds like 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile () utilize nitriles for nucleophilic additions or cycloadditions. In contrast, the furan-based nitrile in 4-Bromo-5-chlorofuran-2-carbonitrile may exhibit enhanced electrophilicity due to the electron-withdrawing effects of adjacent halogens. Halogen Effects: Bromine and chlorine substituents in aromatic systems typically influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Stability comparisons (e.g., bond dissociation energies) remain speculative.
Applications :
- Pyridine- and benzene-based nitriles (e.g., those in ) are often intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. The furan derivative’s applications are unclear due to insufficient evidence.
Biological Activity
4-Bromo-5-chlorofuran-2-carbonitrile is an organic compound characterized by its unique molecular structure, which includes halogen substituents and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of 4-Bromo-5-chlorofuran-2-carbonitrile, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : CHBrClNO
- Molecular Weight : 206.42 g/mol
- IUPAC Name : 4-bromo-5-chlorofuran-2-carbonitrile
- Canonical SMILES : C1=C(OC(=C1Br)Cl)C#N
The biological activity of 4-Bromo-5-chlorofuran-2-carbonitrile is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) enhance the compound's lipophilicity, which can improve its interaction with cell membranes and biological macromolecules.
Interaction Studies
Preliminary studies indicate that 4-Bromo-5-chlorofuran-2-carbonitrile may interact with:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Possible binding to specific receptors influencing cellular pathways.
Biological Activities
Research has identified several biological activities associated with 4-Bromo-5-chlorofuran-2-carbonitrile:
Study on Antibacterial Activity
A study evaluated the antibacterial effects of several halogenated furan derivatives, including 4-Bromo-5-chlorofuran-2-carbonitrile, against common bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of 4-Bromo-5-chlorofuran-2-carbonitrile on human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent response, with IC values indicating effective cytotoxicity at higher concentrations.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
